![molecular formula C18H18N2O4S B13810496 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 533919-67-4](/img/structure/B13810496.png)
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, ether, and amide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base.
Acylation: The 2-methylphenoxyacetic acid is then acylated with 2-methyl-3-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Thioamide Formation: The final step involves the conversion of the amide to a thioamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thioamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-Methylphenoxyacetic acid: A simpler analog with similar functional groups.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of aromatic rings, ether, and thioamide functionalities, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
533919-67-4 |
|---|---|
分子式 |
C18H18N2O4S |
分子量 |
358.4 g/mol |
IUPAC名 |
2-methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-11-6-3-4-9-15(11)24-10-16(21)20-18(25)19-14-8-5-7-13(12(14)2)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25) |
InChIキー |
YBRHAHKCJHEIIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)

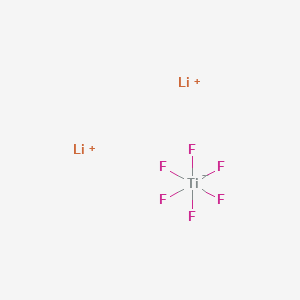
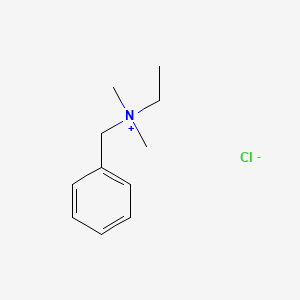
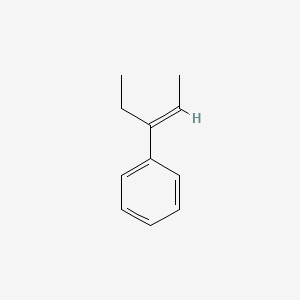
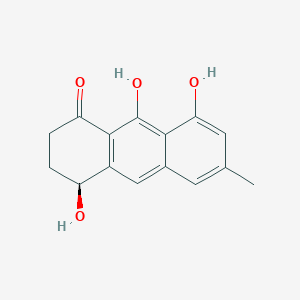
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
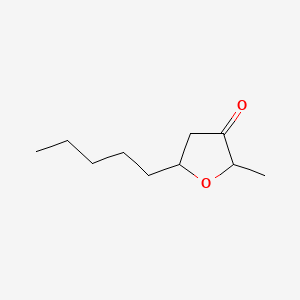
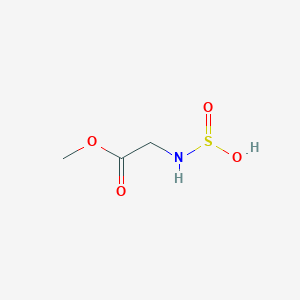
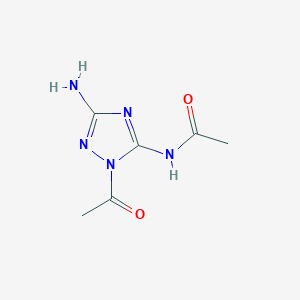
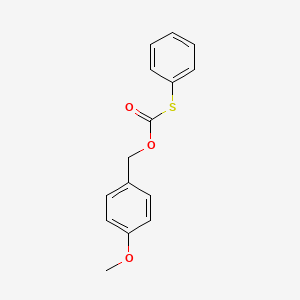
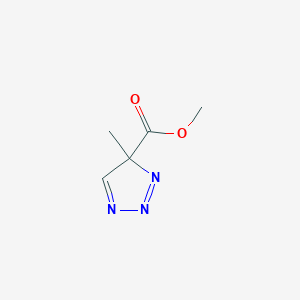
methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
